molecular formula H3O4PZr B081580 Zirconium phosphate CAS No. 13765-95-2

Zirconium phosphate

Cat. No.: B081580
CAS No.: 13765-95-2
M. Wt: 189.22 g/mol
InChI Key: SDKTUKJXHDZWMB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness of Zirconium Phosphate: this compound stands out due to its high thermal and chemical stability, solid-state ion conductivity, and resistance to ionizing radiation . Its ability to incorporate different molecules between its layers and its versatility in various applications make it unique among similar compounds.

Properties

CAS No.

13765-95-2

Molecular Formula

H3O4PZr

Molecular Weight

189.22 g/mol

IUPAC Name

phosphoric acid;zirconium

InChI

InChI=1S/H3O4P.Zr/c1-5(2,3)4;/h(H3,1,2,3,4);

InChI Key

SDKTUKJXHDZWMB-UHFFFAOYSA-N

SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zr+4].[Zr+4].[Zr+4]

Canonical SMILES

OP(=O)(O)O.[Zr]

Key on ui other cas no.

13765-95-2

Related CAS

13772-29-7 (zirconium(+4)salt[2:1])
28132-50-5 (hydrochloride salt[2:2:1])
34370-53-1 (hydrochloride salt[2:1:1])

Synonyms

zirconium (+4) phosphate (2:1)
zirconium (+4) phosphate (2:1) dihydrate
zirconium (+4) phosphate (2:1) trihydrate
zirconium (+4) phosphate (4:1)
zirconium (+4) phosphate (4:3)
zirconium phosphate
zirconium phosphate, 32P-labeled cpd
zirconium phosphate, monohydrate (2:1)
zirconium phosphate, sodium salt (2:1:1)
zirconium phosphate, sodium salt (2:2:1)
zirconium phosphate, sodium salt (3:1:2)
zirconyl phosphate
zirconyl phosphate gel

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A zirconium phosphate film was prepared by adding a stoichometric amount of phosphate in the form of phosphoric acid to a solution of zirconium bound to PEI. The solution was then spin coated onto a glass slide and thermally treated at 1° C. to 120° C. with a dwell time of 30 minutes followed by heating to 350° C. at 1° C./minute with a dwell time of 30 minutes followed by heating to 450° C. at 1° C./minute with a dwell time of 1 hour and then cooling to 25° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
zirconium phosphate

Synthesis routes and methods II

Procedure details

Recent advances in sol gel precipitation provide a method of synthesizing zirconium phosphate particles that avoids the creation of soft gel particles and/or that avoids agglomeration of zirconium phosphate gel particles. U.S. Patent Application Publication No. 2006/0140840, which is incorporated in its entirety by reference herein, describes a method for synthesizing zirconium phosphate particles that utilizes organic chemical additives to suppress gelation and agglomeration in order to control particle size of the product. The additive is added to a zirconium oxychloride solution and can form a complex with zirconium ions in the solution and thereby reduce hydration of the zirconium ions. The solution can then be combined with phosphoric acid or a phosphoric acid salt to obtain zirconium phosphate particles by sol gel precipitation. The method can synthesize zirconium phosphate particles having a controlled particle size or particle size distribution. Zirconium phosphate particles synthesized by this method can have, for example, a particle size distribution of less than 20% in the range of >60-120 microns, more than 80% in the range of 30-60 microns, and less than 10% in the range of less than 30 microns. The particles can also have an ammonia capacity in dialysate solution of about 15-20 mg NH4+—N/g ZrP, when exposed to an NH4+—N/g concentration of 100 mg/dL.
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
phosphoric acid
Name
zirconium phosphate

Synthesis routes and methods III

Procedure details

Zirconium oxychloride (ZrOCl2.8H2O) 36.1 g (0.112 mole) was dissolved in 50 ml of water, and to the resulting solution was added 200 ml of an aqueous solution containing disodium hydrogenphosphate (Na2HPO4) 31.8 g (0.224 mole) to form a white precipitate. The resulting mixture was stirred at 80° C. for one hour, and the white precipitate was sufficiently washed with water by a decantation method, filtered, further washed with water, and dried at 120° C. to obtain zirconium phosphate (Zr(HPO4)2) 30.1 g.
Quantity
36.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
disodium hydrogenphosphate
Quantity
31.8 g
Type
reactant
Reaction Step Three
Name
zirconium phosphate

Synthesis routes and methods IV

Procedure details

Catalyst preparation. A zirconium phosphate based catalyst was prepared by a co-precipitation method. A solution of zirconium hydroxide (Zr(OH)4) as a zirconium precursor was dissolved in deionized water. To this solution, a stoichiometric amount of phosphoric acid as a phosphorus precursor was added. The resulting mixture was heated at 80° C. for 2 hours to remove water, and a paste was obtained. The resulting paste was then dried in an oven at 100° C. overnight (about 12-18 hours) to remove the bulk of any remaining water, and to provide a powder. The powder was then calcined at 350° C. for 2 hours to obtain powdered zirconium phosphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
zirconium phosphate

Synthesis routes and methods V

Procedure details

A solution consisting of 100 ml isopropanol and 13.0 ml orthophosphoric acid (commercially available concentrated reagent) was added to a second solution consisting of 300 ml isopropanol and 57.6 g zirconium tetrabutoxide butanolate. The product gel was filtered, dried, and screened to various sized fractions. The dried zirconium phosphate gel was activated by calcining at 300° C. in air for 90 minutes. Subsequent to being calcined the zirconium phosphate gel was flushed with nitrogen.
Quantity
13 mL
Type
reactant
Reaction Step One
Name
zirconium tetrabutoxide butanolate
Quantity
57.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Zirconium Phosphate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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